

Sp-cAMPS: A Comprehensive Technical Guide for Researchers

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An In-depth Whitepaper on the Application of Sp-Adenosine-3',5'-cyclic monophosphorothioate as a Potent Research Tool in Cellular Signaling

Introduction

Sp-Adenosine-3',5'-cyclic monophosphorothioate (**Sp-cAMPS**) is a potent, cell-permeable analog of cyclic adenosine monophosphate (cAMP) that serves as a powerful investigative tool for researchers in cell biology, pharmacology, and drug development. This technical guide provides an in-depth overview of **Sp-cAMPS**, its mechanism of action, and its application in studying cAMP-mediated signaling pathways. By virtue of its unique properties, particularly its resistance to hydrolysis by phosphodiesterases (PDEs), **Sp-cAMPS** offers a reliable method for sustained activation of key downstream effectors of cAMP, most notably Protein Kinase A (PKA).

Mechanism of Action

Sp-cAMPS is the diastereomer of adenosine-3',5'-cyclic monophosphorothioate that acts as a potent agonist at the cAMP binding sites on the regulatory subunits of PKA.[1] The substitution of a sulfur atom for a non-bridging oxygen in the cyclic phosphate moiety renders the molecule significantly more resistant to degradation by PDEs compared to its natural counterpart, cAMP. [2] This resistance ensures a prolonged and stable activation of PKA, allowing for robust and reproducible experimental outcomes.



Upon binding to the regulatory subunits of the inactive PKA holoenzyme, **Sp-cAMPS** induces a conformational change that leads to the dissociation of the catalytic subunits.[3] These freed catalytic subunits are then able to phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby initiating a cascade of cellular events.

Quantitative Data

The following tables summarize key quantitative parameters of **Sp-cAMPS**, providing a reference for experimental design.



Parameter	Value	Notes
PKA Activation	Sp-cAMPS is a potent activator of both PKA type I and type II isoforms.[4]	
Ka (PKA I)	~10-fold lower affinity than cAMP	The activation constant (Ka) for PKA type I is approximately 10-fold higher (lower affinity) than that of cAMP.[5] Precise values can vary depending on the specific isoform and assay conditions.
Ka (PKA II)	Data not available	Specific activation constants for PKA type II isoforms are not readily available in the reviewed literature.
Binding Affinity	Sp-cAMPS binds to the regulatory subunits of PKA.	
Kd (PKA Regulatory Subunits)	Data not available	Specific dissociation constants (Kd) for the different regulatory subunit isoforms (RIα, RIβ, RIIα, RIIβ) are not consistently reported.
Effective Concentration	1-200 μΜ	The effective concentration in cell culture experiments can vary widely depending on the cell type, experimental duration, and the specific endpoint being measured.[6] A common starting point is in the low micromolar range.
Phosphodiesterase Inhibition	Sp-cAMPS can act as a competitive inhibitor of some phosphodiesterases.	



Ki (PDE3A)	47.6 μΜ	Sp-cAMPS is a potent competitive inhibitor of PDE3A. [4]
Other Targets	Sp-cAMPS can also interact with other cAMP-binding proteins.	
EC50 (PDE10 GAF domain)	40 μΜ	Sp-cAMPS binds to the GAF domain of PDE10.[4]

Signaling Pathways

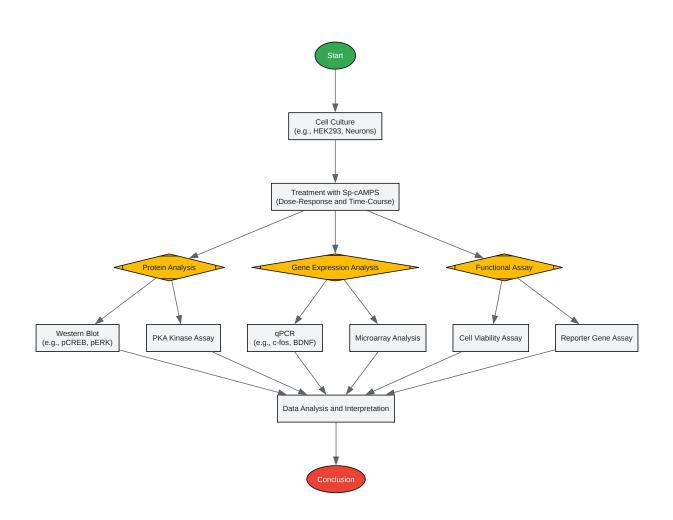
Sp-cAMPS is instrumental in elucidating cAMP-mediated signaling cascades. The primary pathway involves the activation of PKA and the subsequent phosphorylation of downstream targets.











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